Phaeantharine

CAS No.: 27670-80-0

Cat. No.: VC1621728

Molecular Formula: C39H40N2O6+2

Molecular Weight: 632.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 27670-80-0 |

|---|---|

| Molecular Formula | C39H40N2O6+2 |

| Molecular Weight | 632.7 g/mol |

| IUPAC Name | 1-[[4-[5-[(6,7-dimethoxy-2-methylisoquinolin-2-ium-1-yl)methyl]-2-methoxyphenoxy]phenyl]methyl]-6,7-dimethoxy-2-methylisoquinolin-2-ium |

| Standard InChI | InChI=1S/C39H40N2O6/c1-40-16-14-27-21-35(43-4)37(45-6)23-30(27)32(40)18-25-8-11-29(12-9-25)47-39-20-26(10-13-34(39)42-3)19-33-31-24-38(46-7)36(44-5)22-28(31)15-17-41(33)2/h8-17,20-24H,18-19H2,1-7H3/q+2 |

| Standard InChI Key | IWKHGZDMTOKGQP-UHFFFAOYSA-N |

| SMILES | C[N+]1=C(C2=CC(=C(C=C2C=C1)OC)OC)CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5=[N+](C=CC6=CC(=C(C=C65)OC)OC)C)OC |

| Canonical SMILES | C[N+]1=C(C2=CC(=C(C=C2C=C1)OC)OC)CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5=[N+](C=CC6=CC(=C(C=C65)OC)OC)C)OC |

Introduction

Chemical Structure and Properties

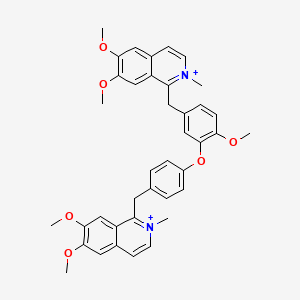

Phaeantharine is characterized by its complex quaternary structure, which has been revised based on spectrometric data . It belongs to the bisbenzylisoquinoline alkaloid family, featuring multiple fused rings in its molecular architecture.

Chemical Identifiers

The compound can be identified through various chemical designations as outlined in the table below:

| Parameter | Details |

|---|---|

| CAS Number | 27670-80-0 |

| Molecular Formula | C39H40N2O6+2 |

| Molecular Weight | 632.7 g/mol |

| IUPAC Name | 1-[[4-[5-[(6,7-dimethoxy-2-methylisoquinolin-2-ium-1-yl)methyl]-2-methoxyphenoxy]phenyl]methyl]-6,7-dimethoxy-2-methylisoquinolin-2-ium |

| Standard InChI | InChI=1S/C39H40N2O6/c1-40-16-14-27-21-35(43-4)37(45-6)23-30(27)32(40)18-25-8-11-29(12-9-25)47-39-20-26(10-13-34(39)42-3)19-33-31-24-38(46-7)36(44-5)22-28(31)15-17-41(33)2/h8-17,20-24H,18-19H2,1-7H3/q+2 |

| Standard InChIKey | IWKHGZDMTOKGQP-UHFFFAOYSA-N |

| SMILES | C[N+]1=C(C2=CC(=C(C=C2C=C1)OC)OC)CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5=N+C)OC |

Table 1: Chemical identifiers of Phaeantharine

Spectroscopic Data

The structure of phaeantharine has been extensively characterized through various spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. The compound exhibits a significant level of symmetry, as evidenced by paired signals in its NMR spectra . The table below presents the proton NMR data for phaeantharine:

| Position | δ H, mult. (J in Hz) |

|---|---|

| 3 | 8.51, d (7.0) |

| 4 | 8.20, d (6.8) |

| 5 | 7.73, s |

| 8 | 7.78, s |

| α | 4.98, s |

| 10 | 6.98, d (2.6) |

| 13 | 7.07, d (8.4) |

| 14 | 6.89, dd (2.1, 8.4) |

| 3′ | 8.53, d (7.2) |

| 4′ | 8.22, d (6.8) |

| 5′ | 7.76, s |

| 8′ | 7.84, s |

| α′ | 5.01, s |

| 10′/14′ | 7.07, dd (5.2, 8.4) |

| 11′/13′ | 6.74, dd (2.1, 8.4) |

| CH3N-2 | 4.27, s |

| CH3O-6 | 4.06, s |

| CH3O-7 | 3.87, s |

| CH3O-12 | 3.64, s |

| CH3N-2′ | 4.28, s |

| CH3O-6′ | 4.07, s |

| CH3O-7′ | 3.96, s |

Table 2: 1H NMR Data of Phaeantharine in DMSO-d6 at 800 MHz

This detailed spectroscopic data has been crucial in elucidating the compound's precise structural features and has led to the revision of its previously accepted structure, highlighting the complexity of this natural alkaloid.

Natural Sources

Phaeantharine occurs naturally in various plant species, predominantly within the Annonaceae family. The primary natural source of this compound is Phaeanthus ebracteolatus, a plant belonging to the Annonaceae family . This plant has been traditionally used in various folk medicine practices across the regions where it naturally grows.

The genus Phaeanthus contains several species known to produce bioactive alkaloids with medicinal properties. The extraction of phaeantharine from these natural sources typically involves specialized extraction methods with organic solvents, followed by chromatographic purification techniques to isolate the pure compound for research and analytical purposes.

Biological Activities

Antimicrobial Properties

One of the most significant biological activities of phaeantharine is its antimicrobial effect, particularly against gram-positive bacteria . Studies have demonstrated that phaeantharine trifluoroacetate exhibits moderate inhibitory activities against various bacterial strains, including Mycobacterium species and Staphylococcus aureus .

Of particular interest is phaeantharine's activity against methicillin-resistant Staphylococcus aureus (MRSA), a significant concern in clinical settings due to its resistance to multiple antibiotics . The emergence of drug-resistant bacterial strains has created an urgent need for new antimicrobial agents, and natural compounds like phaeantharine represent potential candidates for developing novel antibiotics.

The antimicrobial mechanism of phaeantharine remains under investigation, but its quaternary structure suggests potential interactions with bacterial cell membranes or intracellular targets that interfere with essential bacterial processes.

Other Biological Activities

Research suggests that phaeantharine may possess additional biological activities that could expand its therapeutic potential:

-

Vasodilatory effects: Studies indicate potential applications in cardiovascular treatments.

-

Additional pharmacological properties: The structural features of bisbenzylisoquinoline alkaloids like phaeantharine often correlate with diverse biological activities, suggesting further therapeutic applications may be discovered with continued research.

The diverse biological activities of phaeantharine highlight its potential as a lead compound for various therapeutic applications, warranting further investigation into its pharmacological properties and mechanisms of action.

Research Findings and Applications

Current research on phaeantharine has primarily focused on its structural elucidation and preliminary biological activity screening. The revised structure proposed for phaeantharine, based on spectrometric data, represents a significant advancement in understanding this complex alkaloid .

In antimicrobial research, phaeantharine trifluoroacetate has demonstrated moderate inhibitory activities against Mycobacteria and MRSA strains . This finding is particularly relevant given the global health challenge posed by antimicrobial resistance, highlighting the potential of phaeantharine as a lead compound for developing new antimicrobial agents.

The isolation and characterization of phaeantharine from natural sources have been accomplished through various chromatographic techniques, including high-performance liquid chromatography (HPLC). For instance, researchers have successfully isolated phaeantharine trifluoroacetate using semipreparative HPLC with specific elution conditions (isocratic 27% H2O/MeOH with 0.1% TFA) . These methodological advances facilitate further research on this compound by providing efficient isolation protocols.

The structural similarity of phaeantharine to other bisbenzylisoquinoline alkaloids suggests potential shared biological activities and mechanisms of action. Comparative studies with related compounds could provide valuable insights into structure-activity relationships and guide the development of optimized derivatives with enhanced biological activities.

Future Research Directions

Despite the promising findings regarding phaeantharine's biological activities, several research gaps remain to be addressed in future studies:

-

Mechanism of Action: Detailed investigations into the molecular mechanisms underlying phaeantharine's antimicrobial and insecticidal activities are needed to understand how it exerts its effects.

-

Structure-Activity Relationships: Systematic studies exploring the relationship between structural modifications and biological activities could guide the development of more potent derivatives.

-

Pharmacokinetics and Toxicology: Comprehensive assessment of phaeantharine's absorption, distribution, metabolism, excretion, and toxicity profiles is essential for evaluating its potential as a therapeutic agent.

-

Synergistic Effects: Exploring potential synergistic interactions between phaeantharine and existing antimicrobial agents could reveal combination therapies with enhanced efficacy against resistant pathogens.

-

Synthetic Approaches: Development of efficient synthetic routes to phaeantharine and its derivatives would facilitate larger-scale production for research and potential commercial applications.

The unique structural features and diverse biological activities of phaeantharine make it a compound of considerable interest for further exploration in pharmaceutical research, particularly in the areas of antimicrobial agents and insecticides. Continued investigation into this complex alkaloid may lead to valuable therapeutic applications and contribute to addressing significant challenges in public health and agriculture.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume